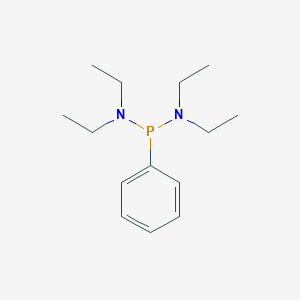

Bis(diethylamino)phenylphosphine

Übersicht

Beschreibung

Bis(diethylamino)phenylphosphine: is an organophosphorus compound with the molecular formula C14H25N2P . It is also known by other names such as N,N,N′N′-Tetraethylphenylphosphonous diamide and Phenylphosphonous tetraethyldiamide . This compound is primarily used as a ligand in various catalytic reactions, including cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(diethylamino)phenylphosphine can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general synthetic route involves the interaction of chlorophosphines with organomagnesium reagents to form the desired phosphine compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(diethylamino)phenylphosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the diethylamino groups are replaced by other functional groups.

Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Buchwald-Hartwig , Suzuki-Miyaura , Heck , Sonogashira , Stille , and Negishi coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Substitution: Reagents such as and are used.

Coupling Reactions: Catalysts such as palladium and nickel are used along with bases like potassium carbonate and sodium hydroxide .

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coupling Reactions: Coupled organic products depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

1.1 Organic Synthesis

DEAP has been employed in the synthesis of various organic compounds, particularly in the formation of amino-substituted vinylsilanes, which are precursors for cyclic compounds like pyrrolidines. A study highlighted its effectiveness in facilitating smooth cyclization reactions, demonstrating its utility in synthesizing complex organic molecules .

1.2 Catalytic Applications

DEAP acts as a ligand in several catalytic reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Suzuki-Miyaura Coupling

These reactions benefit from DEAP's ability to stabilize metal complexes, enhancing reaction rates and selectivity .

Polymer Chemistry

2.1 Synthesis of Polyphosphonates

Recent research has explored the use of DEAP in the synthesis of polyphosphonates through reactions with diols. This method allows for the production of polymers with high molecular weights and variable organic substituents, showcasing DEAP's versatility in polymer chemistry. The resulting polyphosphonates exhibit thermal stability up to 290 ºC and are characterized using techniques such as NMR and SEC (Size Exclusion Chromatography) .

2.2 Structure-Function Relationships

The study of polyphosphonates derived from DEAP has revealed interesting structure-function relationships. Variations in the organic substituents on the phosphorus atom influence the thermal and optical properties of the resulting polymers, making them suitable for applications in optoelectronics and photonics .

Coordination Chemistry

DEAP's ability to coordinate with various metals has been investigated extensively. Its complexes exhibit diverse reactivity patterns, leading to the formation of new compounds with potential applications in catalysis and materials science. The coordination chemistry involving DEAP has opened avenues for designing novel catalysts that can operate under mild conditions .

Case Studies

4.1 Case Study: Synthesis of Chiral Drugs

A notable application of DEAP is in the synthesis of chiral drugs through asymmetric reduction processes. It has been utilized as a reagent to produce optically active halohydrins and styrene oxide derivatives, which are key intermediates in drug development . The high enantioselectivity achieved using DEAP highlights its importance in pharmaceutical chemistry.

4.2 Case Study: Photolytic Decomposition Studies

Research involving photolytic decomposition products has identified DEAP as a component in formulations used for UV-cured food packaging materials. Studies have shown that photolytic decomposition can lead to significant migration issues, necessitating careful consideration of DEAP's stability and safety in these applications .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Amino-substituted vinylsilanes | Facilitates smooth cyclization reactions |

| Catalysis | Various coupling reactions | Acts as a stabilizing ligand for metal complexes |

| Polymer Chemistry | Synthesis of polyphosphonates | High thermal stability; characterized by NMR/SEC |

| Coordination Chemistry | Metal complex formation | Diverse reactivity patterns observed |

| Pharmaceutical Chemistry | Asymmetric reduction for chiral drugs | High enantioselectivity achieved |

Wirkmechanismus

The primary mechanism by which Bis(diethylamino)phenylphosphine exerts its effects is through its role as a ligand in catalytic reactions. It coordinates with transition metals to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reactive intermediates and lowering the activation energy of the reactions .

Vergleich Mit ähnlichen Verbindungen

- Diethylphenylphosphine

- Bis(diisopropylamino)chlorophosphine

- Tris(dimethylamino)phosphine

- Tris(diethylamino)phosphine

Uniqueness: Bis(diethylamino)phenylphosphine is unique due to its specific electronic and steric properties, which make it an effective ligand in a wide range of catalytic reactions. Its ability to stabilize various transition metal complexes sets it apart from other similar phosphine ligands .

Biologische Aktivität

Bis(diethylamino)phenylphosphine (BDEAP) is an organophosphorus compound notable for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

BDEAP is characterized by the presence of two diethylamino groups attached to a phenyl ring, with a phosphorus atom at its core. The general structure can be represented as follows:

where denotes ethyl and represents the phenylphosphine moiety. This structure contributes to its solubility and reactivity, making it suitable for various synthetic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of BDEAP derivatives. A class of compounds derived from BDEAP, known as amphiphilic aminophosphonium salts (APPs), has demonstrated significant cytotoxic effects against various cancer cell lines, including M-HeLa, HuTu 80, PC3, DU-145, PANC-1, and MCF-7. The mechanism involves:

- Induction of Apoptosis: APPs trigger apoptosis through mitochondrial pathways characterized by hyperproduction of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane .

- Selectivity Index: The selectivity index for these compounds ranges from 0.06–4.0 μM, indicating potent activity against cancer cells while sparing normal cells .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| APP-1 | MCF-7 | 0.06 | 30 |

| APP-2 | DU-145 | 0.10 | 56 |

| APP-3 | PC3 | 0.15 | 40 |

| APP-4 | HuTu 80 | 0.20 | 17 |

2. Antimicrobial Activity

BDEAP exhibits antimicrobial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus segeus, including strains resistant to methicillin (MRSA). The effectiveness is comparable to that of fluoroquinolone antibiotics like norfloxacin .

Table 2: Antimicrobial Efficacy of BDEAP Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 0.5 μg/mL |

| B. segeus | 1 μg/mL |

| MRSA-1 | 0.8 μg/mL |

| MRSA-2 | 1 μg/mL |

Case Study 1: Cancer Cell Studies

A study conducted on the effects of APPs derived from BDEAP on cancer cell lines revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial dysfunction. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the mitochondrial pathway's involvement in cell death .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, BDEAP derivatives were tested against various bacterial strains using standard agar diffusion methods. Results indicated that these compounds effectively inhibited bacterial growth at relatively low concentrations, suggesting their potential as alternative antimicrobial agents in treating resistant infections .

Eigenschaften

IUPAC Name |

N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIVDCMRYKVNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(C1=CC=CC=C1)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167622 | |

| Record name | Phenylbis(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-14-2 | |

| Record name | Phenylbis(diethylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC244337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylbis(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Bis(diethylamino)phenylphosphine in synthetic chemistry?

A1: this compound serves as a versatile reagent for synthesizing heterocyclic compounds, particularly 1,3,5,2λ3-triazaphosphorines. It reacts with N-thioamido amidines under reflux in toluene, releasing two molecules of dialkylamine and forming the desired triazaphosphorine ring system []. This reactivity highlights its utility in constructing phosphorus-containing heterocycles.

Q2: Can you provide the structural characterization data for this compound?

A2:

Molecular Formula: C14H25N2P []* Molecular Weight: 252.34 g/mol []* Physical State: Colorless liquid []* Boiling Point: 113–116 °C (2 Torr) [] * Density: 0.971 g cm−3 (25 °C) []* Refractive Index:* 1.5340 (20 °C) []

Q3: How does this compound contribute to the synthesis of optically active compounds?

A3: this compound plays a crucial role in synthesizing optically active P-chiral dioxophenylphospholane-borane complexes. For example, it reacts with methyl 2,6-di-O-benzyl-beta-D-galactopyranoside to form a carbohydrate-derived phosphinite with high diastereoselectivity []. This example demonstrates the potential of this compound in asymmetric synthesis and chiral molecule development.

Q4: Are there any known reactions involving this compound and transition metal complexes?

A4: Yes, this compound can act as a ligand in transition metal complexes. Research shows its incorporation into cyclopentadienyl manganese carbonyl complexes, like CpMn(CO)2(PPh(NEt2)2). This complex undergoes interesting P–N bond cleavage reactions upon treatment with halogen acids or fluorinating agents, leading to the formation of various substituted phosphine complexes []. These reactions highlight the reactivity of this compound and its potential in organometallic chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.